Paclitaxel, a prominent chemotherapeutic agent, has been extensively used in the treatment of various cancers such as ovarian, breast, pancreatic, and non-small cell lung cancer1256. Despite its efficacy, the systemic side effects associated with its parenteral administration have driven research towards alternative delivery methods and formulations to enhance its therapeutic index and reduce toxicity126. Innovations in drug delivery systems, such as nanoparticles of biodegradable polymers and light-activatable prodrugs, have shown promise in improving the administration and efficacy of paclitaxel1246.
Paclitaxel operates through a unique mechanism of action, primarily by stabilizing microtubules and preventing their depolymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis5. This mechanism is further leveraged in novel therapeutic strategies, such as the combination with photodynamic therapy (PDT), where a photosensitizer-formulated version of paclitaxel can be activated by light to enhance antitumor efficacy4. Additionally, paclitaxel has been shown to reprogram tumor-associated macrophages from an M2- to an M1-like phenotype, which contributes to its antitumor effect by promoting antitumor immunity3.
Paclitaxel's primary application is in cancer therapy, where it has been used to treat a wide spectrum of cancers. The development of nanoparticles using biodegradable polymers such as PLGA has been explored to improve its clinical administration, offering controlled and targeted delivery, potentially reducing side effects and enhancing efficacy6. The use of natural emulsifiers in these nanoparticles has shown to increase drug encapsulation efficiency and cytotoxicity against cancer cells26.
Innovative drug delivery systems have been developed to address the solubility and toxicity challenges of paclitaxel. For instance, the use of emulsifiers like phospholipids in the formulation of nanospheres has been studied to enhance the release kinetics and physical/chemical properties of paclitaxel-loaded nanospheres2. These advancements aim to provide more effective and patient-friendly chemotherapy options.
The combination of paclitaxel with PDT has emerged as a novel therapeutic approach. The formulation of a far-red light-activatable prodrug of paclitaxel allows for site-specific activation, reducing systemic toxicity and improving local control of tumor growth1. This strategy has shown to effectively kill ovarian cancer cells in vitro by combining the cytotoxic effects of PDT and paclitaxel1.
Paclitaxel has also been found to exert effects on the immune system, particularly on tumor-associated macrophages. By reprogramming these macrophages to a more immunocompetent M1 profile, paclitaxel can enhance the immune response against cancer, providing a rationale for combining it with immunotherapies3.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7